molecular formula C14H12FNO5 B3140360 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide CAS No. 477885-71-5

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide

Cat. No.: B3140360
CAS No.: 477885-71-5
M. Wt: 293.25 g/mol
InChI Key: QAILFBOQDZSBPV-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The presence of the 4-fluorobenzamide moiety is seen in various biologically active molecules and pharmaceutical intermediates, suggesting potential utility in medicinal chemistry and drug discovery programs . The 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group is a structural feature that may be of interest in the development of novel chemical entities. Researchers can employ this compound as a building block in organic synthesis, particularly for constructing more complex molecules containing amide linkages. Amides are fundamental functional groups in synthetic chemistry and are key structural components in many commercial pharmaceuticals and agrochemicals . This product requires handling by qualified professionals in a laboratory setting. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5/c1-14(2)20-12(18)10(13(19)21-14)7-16-11(17)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAILFBOQDZSBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148051
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477885-71-5
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477885-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzoic acid with a dioxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorobenzamide group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

The 4-fluoro substituent in the target compound is critical for electronic and steric modulation. Key analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight Substituent Synthesis Method Reference
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide C₁₅H₁₃FNO₅ 306.27 4-F Carbodiimide-mediated coupling (e.g., EDC/HOBt) of dioxane-dione with 4-fluorobenzoic acid
4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide C₁₄H₁₂ClNO₅ 309.70 4-Cl Similar coupling using 4-chlorobenzoic acid derivatives
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide C₁₅H₁₅NO₆ 305.29 4-OCH₃ Methoxy-substituted benzamide coupling under carbodiimide activation

Key Observations :

  • Electronic Effects : The electron-withdrawing fluoro and chloro groups increase electrophilicity at the benzamide carbonyl, enhancing reactivity in nucleophilic substitutions. In contrast, the methoxy group (electron-donating) reduces electrophilicity but improves solubility .
  • Biological Relevance : Fluorinated analogs are often prioritized in drug discovery due to improved metabolic stability and bioavailability .

Core Structure Modifications

Variations in the dioxane-dione core or linker groups significantly alter physicochemical properties:

Sulfonamide vs. Benzamide Derivatives
Compound Name Core Structure Functional Group Molecular Weight Reference
4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide Dioxane-dione + sulfonamide Sulfonamide 418.43
Target Compound Dioxane-dione + benzamide Benzamide 306.27

Key Observations :

  • Benzamide Derivatives : Preferentially engage in π-π stacking interactions, advantageous in solid-phase synthesis or hydrophobic environments .

Key Observations :

  • Carbodiimide methods are versatile but require stoichiometric reagents.
  • La(OTf)₃ catalysis offers greener alternatives for core synthesis but with moderate yields .

Physicochemical Properties

Property Target Compound 4-Chloro Analog 4-Methoxy Analog
LogP (Predicted) 1.8 2.1 1.2
Aqueous Solubility Low Very low Moderate
Melting Point Not reported Not reported -20°C (storage)

Notes:

  • The methoxy analog’s higher solubility aligns with its electron-donating substituent .
  • Fluorinated and chlorinated analogs are more lipophilic, favoring membrane permeability .

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound's chemical formula is C11H12N2O7C_{11}H_{12}N_{2}O_{7}, with a molecular weight of 288.22 g/mol. It features a complex structure that includes a dioxane ring and an amide group, contributing to its biological interactions.

PropertyValue
Molecular FormulaC11H12N2O7C_{11}H_{12}N_{2}O_{7}
Molecular Weight288.22 g/mol
IUPAC NameThis compound
InChI KeyZUCNEQWNIJKOIV-KGVSQERTSA-N

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for certain GPCRs, which play crucial roles in signal transduction pathways. It may modulate intracellular signaling cascades by influencing the activity of these receptors .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and responses.
  • Cellular Effects : The compound may induce changes in cellular calcium levels and affect processes such as proliferation and apoptosis through its receptor interactions .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound NameActivity TypeIC50 (µM)
N-(4-Fluorobenzyl)-N'-methylureaAnticancer25
2-Dimethylamino-N-(4-chlorobenzyl)acetamideAnti-inflammatory15
N-(benzyl)-N'-methylureaCytotoxic20

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene scaffold. A common methodology employs carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for amide bond formation. Reaction conditions (e.g., anhydrous solvents, 0–5°C for reagent addition, room temperature for coupling) are critical to minimize side reactions. Purification often utilizes column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm carbonyl stretching vibrations (e.g., C=O at ~1700–1750 cm⁻¹ for dioxane and benzamide moieties).
  • ¹H-NMR for resolving methyl groups (2,2-dimethyl) and aromatic protons (4-fluorobenzamide).
  • Elemental analysis to verify stoichiometric purity. Advanced characterization may require ¹³C-NMR or X-ray crystallography for structural elucidation .

Q. What purity assessment methods are recommended post-synthesis?

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are standard for assessing purity. Elemental analysis provides quantitative validation of C, H, N, and F content. For crystalline samples, X-ray diffraction (XRD) can confirm phase purity .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed for this compound's structural analysis?

The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for handling high-resolution data or twinned crystals. Strategies include:

  • Applying restraints for disordered moieties (e.g., flexible methyl groups).
  • Using Olex2 or ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks.
  • Cross-validating with spectroscopic data to resolve ambiguities in electron density maps .

Q. What strategies resolve contradictions in fluorescence intensity measurements under varying experimental conditions?

Fluorescence intensity discrepancies (e.g., solvent polarity, pH effects) require systematic optimization:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance quantum yield compared to protic solvents.
  • pH titration : Identify optimal pH (e.g., pH 5–7 for stability) using buffer systems.
  • Statistical validation : Calculate LOD (limit of detection) and LOQ (limit of quantification) to assess reproducibility. For example, R.S.D.% < 2% indicates acceptable precision .

Q. How does the compound serve as an intermediate in synthesizing pharmacologically active quinolone derivatives?

The 2,2-dimethyl-4,6-dioxo-1,3-dioxane moiety acts as a precursor for thermolysis reactions. Under controlled heating, it undergoes cyclization with aryl amines to form 4(1H)-quinolone scaffolds, which are pharmacologically relevant for anticancer and antimalarial agents. Reaction conditions (e.g., solvent, temperature ramp rate) must be optimized to avoid decomposition .

Q. What computational methods support the interpretation of this compound's electronic structure and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density distributions (e.g., fluorobenzamide’s electron-withdrawing effect).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. PubChem-derived data (e.g., InChI keys) enables cross-referencing with experimental spectra .

Q. How to analyze non-covalent interactions in the crystal lattice using Hirshfeld surface analysis?

Hirshfeld surfaces (generated via CrystalExplorer) quantify intermolecular interactions (e.g., C–H···O, π-π stacking). For this compound:

  • Identify hydrogen bonds between the dioxane carbonyl and fluorobenzamide protons.
  • Compare fingerprint plots to differentiate dominant interactions (e.g., O···H vs. F···H contacts) .

Q. What role does the fluorobenzamide moiety play in biological activity?

The 4-fluorobenzamide group enhances lipophilicity and membrane permeability, critical for cellular uptake. In anticancer studies, fluorinated analogs exhibit improved binding to kinase ATP pockets (e.g., EGFR inhibition). SAR (structure-activity relationship) studies suggest substituting the fluorine atom with bulkier halogens modulates selectivity .

Q. How are reaction intermediates monitored in multi-step syntheses involving this compound?

Techniques include:

  • In-situ FTIR to track carbonyl group transformations.
  • LC-MS for real-time monitoring of intermediate formation.
  • DSC (differential scanning calorimetry) to assess thermal stability during thermolysis steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-fluorobenzamide

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